2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide belongs to a class of compounds being investigated for their potential therapeutic applications in disorders believed to be mediated by the NK-3 receptor. These compounds are structurally similar to known NK-3 antagonists and are characterized by the presence of specific chemical moieties designed to interact with the receptor. [] This particular compound is not naturally occurring and has been synthesized specifically for research purposes.
The molecular structure of 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide contains a complex arrangement of aromatic and heterocyclic rings. The core structure consists of a [, , ]triazolo[4,3-b]pyridazine ring system, which is linked to a phenyl ring and a 2,4-difluorobenzamide moiety. Further structural analysis, potentially utilizing techniques like X-ray crystallography or NMR spectroscopy, would be needed to elucidate the precise three-dimensional conformation of the molecule. []
While a specific mechanism of action for 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is not elaborated on in the available literature, its classification as a potential selective antagonist of the NK-3 receptor suggests that it binds to this receptor and blocks the binding of endogenous ligands, such as neurokinin B. This antagonism could potentially modulate downstream signaling pathways associated with the NK-3 receptor and thereby exert its therapeutic effects. []
Currently, the primary research application of 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is centered around its potential as a selective NK-3 receptor antagonist. [] This area of research aims to develop new therapeutic agents for disorders where NK-3 receptor activity is implicated, such as:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4